Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Catalog No.
S14033264
CAS No.
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2...

Product Name

Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

IUPAC Name

tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1

InChI Key

JIIFXMDXOJFVMW-RKDXNWHRSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@H]1CC2

Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound with the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of approximately 212.3 g/mol. This compound features a unique diazabicyclo framework characterized by two nitrogen atoms integrated into the bicyclic structure, which contributes to its distinctive chemical properties. The tert-butyl group enhances its steric and electronic characteristics, making it an interesting candidate for applications in asymmetric catalysis and organocatalysis .

The chemical reactivity of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can be explored through various reactions typical of diazabicyclo compounds. These may include:

  • Nucleophilic substitution reactions: The presence of the carboxylate group allows for nucleophilic attack.
  • Condensation reactions: The compound can participate in condensation with aldehydes or ketones, potentially forming larger molecular structures.
  • Reduction reactions: The carbonyl functionalities can be reduced to alcohols or other derivatives.

Further research is necessary to elucidate specific reaction pathways and mechanisms involving this compound.

Synthesis of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can be achieved through several methods:

  • Cyclization reactions: Utilizing appropriate precursors that can undergo cyclization to form the bicyclic structure.
  • Functional group modifications: Starting from simpler diazabicyclo compounds and introducing the tert-butyl and carboxylate groups through functionalization techniques.

Specific synthetic routes remain to be detailed in literature but are likely analogous to those used for other diazabicyclo compounds .

Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate finds potential applications in various fields:

  • Asymmetric catalysis: Its structural features may enhance selectivity in catalytic processes.
  • Medicinal chemistry: Potential use in drug development due to its unique biological properties.
  • Organic synthesis: Acts as a building block for more complex organic molecules.

Interaction studies are essential to understanding how tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate interacts with various biological systems or catalysts. Preliminary studies suggest that its steric bulk and electronic properties could influence binding affinities with enzymes or receptors, although detailed interaction studies are still needed to confirm these hypotheses.

Several compounds share structural similarities with tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate:

Compound NameStructural FeaturesUnique Properties
1R,6R-Diazabicyclo[4.2.0]octaneLacks tert-butyl groupMore reactive due to less steric hindrance
1R,3S-Diazabicyclo[3.3.0]octaneDifferent bicyclic structurePotentially different catalytic properties
1R,6S-Diazabicyclo[4.3.0]nonaneLarger bicyclic frameworkVariations in reactivity and selectivity

These comparisons highlight the uniqueness of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate in terms of its steric bulk and potential applications in catalysis .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.152477885 g/mol

Monoisotopic Mass

212.152477885 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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